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Compound of Interest

Compound Name: 2-(4-Bromo-phenyl)-benzooxazole

Cat. No.: B1281643

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the crystallographic analysis of
benzoxazole derivatives, with a specific focus on the structural characteristics of compounds
analogous to 2-(4-bromo-phenyl)-benzooxazole. Despite a comprehensive search of publicly
available crystallographic databases, including the Cambridge Structural Database (CSD) and
the Crystallography Open Database (COD), the specific crystal structure for 2-(4-bromo-
phenyl)-benzooxazole has not been reported or is not publicly accessible.

To provide a valuable resource for researchers in this field, this guide presents a detailed
analysis of a closely related and structurally similar compound for which crystallographic data is
available: 2-(4-Aminophenyl)-1,3-benzoxazole. The methodologies and data presentation
herein serve as a robust template for the analysis and reporting of the crystal structure of 2-(4-
bromo-phenyl)-benzooxazole, should the data become available.

Introduction to the Structural Importance of
Benzoxazoles

Benzoxazole and its derivatives are a significant class of heterocyclic compounds that are of
considerable interest in medicinal chemistry and materials science. Their rigid, planar structure
and electron-rich nature contribute to their diverse pharmacological activities and utility in
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organic electronics. The precise three-dimensional arrangement of atoms within the crystal
lattice, determined by X-ray crystallography, is paramount for understanding structure-activity
relationships (SAR), designing novel therapeutic agents, and engineering advanced materials.
The substitution pattern on the phenyl ring, such as the bromo- group in the target compound,
Is expected to significantly influence intermolecular interactions and crystal packing.

Crystallographic Data for 2-(4-Aminophenyl)-1,3-
benzoxazole

The following table summarizes the single-crystal X-ray diffraction data for 2-(4-
Aminophenyl)-1,3-benzoxazole, a structural analog of the target compound. This data provides
insight into the typical crystallographic parameters of this class of compounds.
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Parameter

Value

Chemical Formula

C13H10N20[1]

Molecular Weight

210.23 g/mol [1]

Crystal System

Monoclinic[1]

Space Group

P21/n

Unit Cell Dimensions

a 4.1461 (3) A[1]

b 19.5420 (12) A[1]
c 12.7705 (8) A[1]
a 90°

B 95.243 (1)°[1]

y 90°

Unit Cell Volume

1030.38 (12) A3[1]

Z (Molecules per unit cell) 4[1]
Calculated Density 1.355 Mg/m3
Radiation Type Mo Ka[1]
Wavelength 0.71073 A
Temperature 298 (2) K[1]

Dihedral Angle (Benzoxazole/Benzene)

11.8 (1)°[1]

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution

of synthesis, crystallization, and diffraction experiments.

Synthesis of 2-(4-substituted-phenyl)-benzooxazoles
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A general and common method for the synthesis of 2-aryl-benzoxazoles involves the
condensation reaction between a 2-aminophenol and a substituted benzoic acid or
benzaldehyde.

General Procedure for Synthesis from Benzaldehyde: A mixture of a substituted benzaldehyde
(2.0 mmol) and 2-aminophenol (1.0 mmol) is stirred in the presence of a catalyst, such as
NiFe204@SiO2@aminoglucose (0.05 g), under solvent-free conditions at room temperature.[2]
The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion,
the mixture is diluted with hot ethanol, and the catalyst is removed. The crude product is then
recrystallized from a suitable solvent like ethanol to yield the purified 2-aryl-benzoxazole.[2]

Single-Crystal Growth

The growth of high-quality single crystals is a critical step for successful X-ray diffraction
analysis.

Slow Evaporation Method:

o Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the
compound has moderate solubility.

o Preparation of a Saturated Solution: The purified compound is dissolved in the selected
solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

« Filtration: The solution is filtered to remove any particulate matter.

o Slow Evaporation: The filtered solution is placed in a clean vial, which is then loosely
covered to allow for the slow evaporation of the solvent over several days to weeks. This
slow process facilitates the formation of well-ordered single crystals suitable for diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of
atoms in a crystalline solid.

Data Collection and Structure Refinement:

e Asuitable single crystal is mounted on a goniometer head of a diffractometer.
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e The crystal is cooled to a low temperature (e.g., 100 K or 298 K) to minimize thermal
vibrations of the atoms.

e The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Ka or Cu Ka radiation).
e As the crystal is rotated, a series of diffraction patterns are collected on a detector.

e The collected data are processed to determine the unit cell parameters and the intensities of
the reflections.

e The crystal structure is solved using direct methods or Patterson methods and then refined
using full-matrix least-squares on F2.

» All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in
calculated positions and refined using a riding model.

Visualizations
Experimental Workflow for Crystal Structure
Determination

The following diagram illustrates the logical workflow from synthesis to the final determination
and validation of a crystal structure.
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Caption: Experimental workflow for crystal structure determination.
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Conclusion

While the specific crystal structure of 2-(4-bromo-phenyl)-benzooxazole remains to be
elucidated and reported in the public domain, this guide provides a comprehensive framework
for its future analysis. The crystallographic data of the analogous 2-(4-aminophenyl)-1,3-
benzoxazole offers valuable comparative insights. The detailed experimental protocols for
synthesis, crystallization, and single-crystal X-ray diffraction outlined here represent the
standard methodologies that would be employed for the structural determination of the target
compound. This technical guide serves as a foundational resource for researchers engaged in
the synthesis and structural characterization of novel benzoxazole derivatives for applications
in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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